molecular formula C6H8N2O3 B14905275 (4-Methyl-1,2,5-oxadiazol-3-yl)methyl acetate

(4-Methyl-1,2,5-oxadiazol-3-yl)methyl acetate

Cat. No.: B14905275
M. Wt: 156.14 g/mol
InChI Key: CNMQRTZXLJEAPL-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,5-oxadiazol-3-yl)methyl acetate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the 4-position of the oxadiazole ring and an acetate group attached to the methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,2,5-oxadiazol-3-yl)methyl acetate typically involves the reaction of 4-methyl-1,2,5-oxadiazole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,2,5-oxadiazol-3-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, reduced heterocycles, and functionalized derivatives of the original compound.

Scientific Research Applications

(4-Methyl-1,2,5-oxadiazol-3-yl)methyl acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-1,2,5-oxadiazol-3-yl)methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another oxadiazole isomer with different substitution patterns.

    1,3,4-Oxadiazole: A regioisomer with distinct chemical properties.

    1,2,3-Oxadiazole: Another isomer with unique reactivity.

Uniqueness

(4-Methyl-1,2,5-oxadiazol-3-yl)methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and an acetate group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

(4-methyl-1,2,5-oxadiazol-3-yl)methyl acetate

InChI

InChI=1S/C6H8N2O3/c1-4-6(8-11-7-4)3-10-5(2)9/h3H2,1-2H3

InChI Key

CNMQRTZXLJEAPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1COC(=O)C

Origin of Product

United States

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